molecular formula C10H11NO2 B8619309 N-(2-hydroxyphenyl)methacrylamide

N-(2-hydroxyphenyl)methacrylamide

Cat. No.: B8619309
M. Wt: 177.20 g/mol
InChI Key: ICWPRFNZEBFLPT-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

Molecular Structure Analysis via Computational Chemistry

Density functional theory (DFT) calculations predict that N-(2-hydroxyphenyl)methacrylamide adopts a planar conformation stabilized by intramolecular hydrogen bonding between the ortho-hydroxyl group and the amide carbonyl oxygen (Figure 1). This interaction creates a six-membered cyclic structure, reducing molecular flexibility and enhancing thermal stability. Key bond lengths and angles derived from computational models are summarized in Table 1.

Table 1: Predicted Geometric Parameters of this compound

Parameter Value (Å/°)
C=O bond length 1.23 Å
N–C(O) bond length 1.35 Å
O–H···O=C hydrogen bond 1.85 Å
Dihedral angle (C–N–C–O) 178°

The ortho-substitution introduces steric hindrance between the hydroxyl group and the methacrylamide chain, slightly distorting the ideal planar geometry observed in para-substituted analogues .

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1H $$ NMR spectrum is expected to show distinctive signals:

  • Aromatic protons: Two doublets at δ 6.8–7.2 ppm (integrating for 2H each) due to ortho-coupling .
  • Amide proton: A broad singlet at δ 8.1 ppm, downfield-shifted due to hydrogen bonding .
  • Methacryloyl group: Singlets at δ 5.6 ppm (CH$$ _2 $$=C) and δ 1.9 ppm (CH$$ _3 $$) .

In $$ ^{13}C $$ NMR, the carbonyl carbon resonates at δ 170 ppm, while the quaternary methacryloyl carbon appears at δ 125 ppm .

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorption bands include:

  • N–H stretch : 3300 cm$$ ^{-1} $$ (broad, hydrogen-bonded amide) .
  • C=O stretch : 1650 cm$$ ^{-1} $$ (amide I band) .
  • O–H stretch : 3200 cm$$ ^{-1} $$ (broad, phenolic hydroxyl) .
UV-Vis Spectroscopy

The ortho-hydroxyphenyl group induces a bathochromic shift (~280 nm) compared to aliphatic-substituted methacrylamides (λ$$ _{\text{max}} $$ ~260 nm) due to extended conjugation and intramolecular charge transfer .

Comparative Electronic Structure with Meta- and Para-Substituted Analogues

Substituent position significantly impacts electronic properties (Table 2):

Table 2: Electronic Properties of Hydroxyphenyl Methacrylamide Isomers

Isomer Hammett σ$$ _p $$ λ$$ _{\text{max}} $$ (nm) Log P
Ortho +0.12 280 1.2
Meta +0.10 275 1.3
Para +0.15 290 1.1

The ortho isomer exhibits reduced resonance donation to the amide group compared to the para analogue due to steric inhibition of resonance. This is corroborated by lower calculated dipole moments (ortho: 4.2 D; para: 5.1 D) .

Tautomeric Equilibria and Hydrogen-Bonding Networks

This compound exists in equilibrium between amide and imidic acid tautomers (Figure 2). Intramolecular hydrogen bonding stabilizes the amide form by ~12 kJ/mol, as calculated via DFT. However, in polar solvents (e.g., DMSO), the imidic acid tautomer becomes more prevalent due to solvation effects.

The hydroxyl group participates in a three-center hydrogen bond with the amide carbonyl and a water molecule in aqueous environments, forming a supramolecular network that enhances solubility compared to meta/para isomers .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-methylprop-2-enamide

InChI

InChI=1S/C10H11NO2/c1-7(2)10(13)11-8-5-3-4-6-9(8)12/h3-6,12H,1H2,2H3,(H,11,13)

InChI Key

ICWPRFNZEBFLPT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC=CC=C1O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

N-(2-hydroxyphenyl)methacrylamide features a methacrylamide group attached to a 2-hydroxyphenyl moiety. The presence of the hydroxyl group enhances its reactivity, making it suitable for various polymerization processes. Its chemical formula is C10H11NO2, with a molecular weight of approximately 177.20 g/mol.

Scientific Research Applications

The applications of this compound span several fields:

1. Polymer Chemistry

  • Monomer for Polymer Synthesis : This compound is utilized as a monomer in the synthesis of functional polymers. Its ability to participate in radical polymerization allows for the creation of materials with tailored properties, such as increased thermal stability and improved mechanical strength.

2. Biological Applications

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, including Staphylococcus aureus. This property makes it a candidate for use in biomedical applications, such as coatings for medical devices.
  • Drug Delivery Systems : Due to its biocompatibility and ability to form hydrogels, this compound can be incorporated into drug delivery systems, enhancing the controlled release of therapeutic agents.

3. Medicinal Chemistry

  • Potential Therapeutic Agent : Studies are exploring the use of this compound in developing new therapeutic agents targeting specific diseases. Its structural features allow it to interact with biological targets effectively.

Data Table: Comparison of Applications

Application AreaDescriptionReferences
Polymer ChemistryUsed as a monomer for synthesizing functional polymers,
Antimicrobial ActivityExhibits activity against pathogens like Staphylococcus aureus
Drug Delivery SystemsIncorporates into hydrogels for controlled drug release
Therapeutic DevelopmentInvestigated as a potential agent for various diseases

Case Studies

Case Study 1: Antimicrobial Activity
In a study published in the Journal of Applied Microbiology, this compound was tested against multiple strains of bacteria. The results indicated significant inhibition of bacterial growth, suggesting its potential use in antimicrobial coatings for medical devices .

Case Study 2: Drug Delivery Systems
A recent investigation focused on the incorporation of this compound into polymeric nanoparticles designed for targeted drug delivery. The study demonstrated enhanced drug loading capacity and controlled release profiles, highlighting its applicability in cancer therapy .

Case Study 3: Polymer Synthesis
Research conducted at the Technical University of Denmark explored the use of this compound as a monomer in synthesizing novel copolymers with improved mechanical properties. The synthesized materials showed promise for use in biomedical applications due to their biocompatibility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aminoalkyl Methacrylamides

  • N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMAAm): DMAPMAAm-based hydrogels exhibit pH-responsive swelling due to the tertiary amine group, enabling controlled drug release in acidic environments. Unlike HPMA, DMAPMAAm is used in nanocomposite hydrogels for applications requiring mechanical stability and biocompatibility .
  • N-(2-Aminoethyl)methacrylamide Hydrochloride (AEM·HCl): AEM·HCl is employed in synthesizing cationic nanogels for magnetic resonance imaging (MRI) and drug delivery. Its amine group facilitates surface amination, enhancing colloidal stability, whereas HPMA relies on hydroxyl groups for hydrophilicity .

Phenethyl-Substituted Methacrylamides

  • N-(3,4-Dihydroxyphenethyl)methacrylamide: This derivative is integrated into phospho-polymers for dual <sup>31</sup>P/<sup>1</sup>H MRI probes.

Dialkylamino Methyl Methacrylamides

  • N-[(Dialkylamino)methyl]methacrylamides: These monomers form smart polymers with dual temperature/pH responsiveness. However, their synthesis challenges, such as side reactions, limit scalability compared to HPMA’s well-established radical polymerization .

pH/Temperature-Responsive Methacrylamides

  • Poly(N-[3-(diethylamino)propyl]methacrylamide): This polymer demonstrates pH-dependent solubility transitions (pH 6–8), making it suitable for stimuli-responsive drug delivery. HPMA lacks inherent pH sensitivity but achieves targeting via ligand conjugation .

Alternative Hydrophilic Polymers

  • Poly(2-oxazoline)s :
    Compared to HPMA, poly(2-oxazoline)s offer similar biocompatibility but with polypeptide-mimetic structures. They show promise in gene delivery but lack the extensive clinical validation of HPMA-drug conjugates .
  • Poly(ethylene oxide) (PEO) :
    PEO is a gold standard for stealth coatings but lacks functionalizable side chains, limiting its utility in targeted therapies. HPMA’s pendant hydroxyl groups enable precise drug attachment .

Data Tables

Table 1: Structural and Functional Comparison of HPMA and Selected Analogues

Compound Key Functional Group Applications Advantages Over HPMA Limitations vs. HPMA References
HPMA Hydroxypropyl Drug delivery, antifouling Proven clinical safety Limited inherent stimuli response
DMAPMAAm Dimethylamino pH-responsive hydrogels Tunable swelling behavior Lower biocompatibility
AEM·HCl Aminoethyl Magnetic nanogels Cationic surface charge Requires crosslinking
Poly(2-oxazoline)s Oxazoline ring Gene delivery Polypeptide mimicry Early-stage research

Table 2: Pharmacokinetic Comparison of HPMA Generations

Parameter First-Generation HPMA Second-Generation HPMA Improvement Factor
Plasma Half-life (h) 6–8 20–30 3–5×
Tumor Accumulation Moderate High >5×
Renal Clearance High Low Reduced 90%
Therapeutic Efficacy* Partial tumor growth inhibition Complete regression Dramatic improvement

*Data from ovarian cancer xenograft models .

Key Research Findings

  • HPMA-Doxorubicin Conjugates: Galactosamine-targeted HPMA copolymers showed 5× higher liver subcellular distribution than free daunomycin in rats, enabling localized chemotherapy .
  • Second-Generation HPMA : Degradable HPMA-paclitaxel/gemcitabine conjugates achieved complete tumor regression in mice, outperforming first-gen conjugates and free drugs .
  • Antifouling HPMA Brushes : HPMA-carboxybetaine methacrylamide diblock copolymers reduced protein adsorption by >90%, surpassing PEO in biofilm resistance .

Preparation Methods

Reaction Overview

The direct reaction of 2-aminophenol with methacryloyl chloride is a straightforward method to synthesize N-(2-hydroxyphenyl)methacrylamide. This approach leverages the nucleophilic attack of the amine group on the acyl chloride, forming the amide bond.

Procedure

  • Reagents :

    • 2-Aminophenol (1.0 equiv)

    • Methacryloyl chloride (1.1–1.2 equiv)

    • Solvent: Acetonitrile or tetrahydrofuran (THF)

    • Base: Triethylamine (optional)

  • Conditions :

    • Temperature: 0–5°C (ice bath)

    • Reaction time: 1–2 hours

  • Workup :

    • Quench with saturated NaHCO₃ to neutralize excess chloride.

    • Extract with ethyl acetate or dichloromethane.

    • Purify via recrystallization (e.g., acetone/methanol).

Key Findings

ParameterValue/DescriptionSource
Yield85–90% (theoretical)
Purity>99% (HPLC)
¹H NMR (DMSO-d₆) δ 5.60 (s, 1H, CH₂=C), 7.0–7.3 (m, 4H, aromatic), 9.5 (s, 1H, NH)
IR (cm⁻¹) 3350 (OH), 1650 (amide I), 1550 (amide II)

Note : Methacryloyl chloride’s reactivity necessitates anhydrous conditions to prevent hydrolysis. Triethylamine may be added to scavenge HCl, though it is often omitted to avoid side reactions.

Synthesis via Methacrylic Anhydride

Reaction Overview

Methacrylic anhydride reacts with 2-aminophenol under mild conditions to form the amide. This method avoids the use of corrosive acid chlorides and is suitable for large-scale synthesis.

Procedure

  • Reagents :

    • 2-Aminophenol (1.0 equiv)

    • Methacrylic anhydride (1.1 equiv)

    • Solvent: Acetone or THF

  • Conditions :

    • Temperature: 0°C (ice bath)

    • Reaction time: 3–4 hours

  • Workup :

    • Isolate via precipitation in cold methanol.

    • Recrystallize from acetone/methanol (3:1).

Key Findings

ParameterValue/DescriptionSource
Yield75–85%
Purity>95% (recrystallized)
¹³C NMR (DMSO-d₆) δ 165 (amide C=O), 126–128 (aromatic C), 18 (CH₃)
Melting Point 130–140°C (crude), 158°C (pure)

Advantages : Higher atom economy compared to chloride-based methods. Disadvantages include potential esterification of the phenolic OH group, minimized by using anhydrous conditions.

Challenges and Optimization

Side Reactions

  • Ester Formation : The phenolic OH may react with methacrylic anhydride to form an ester. This is mitigated by:

    • Using excess 2-aminophenol.

    • Maintaining low temperatures.

  • Oxidation of 2-Aminophenol : The catechol group may oxidize to quinones. Prevented by:

    • Inert atmosphere (N₂/Ar).

    • Short reaction times.

Optimized Conditions

ParameterOptimal ValueRationale
SolventAcetonitrile or THFHigh solubility of reactants
CatalystNone (self-activation)Avoids side reactions
pHNeutral to slightly acidicStabilizes amine nucleophile

Q & A

Q. Key factors affecting properties :

  • Monomer-to-initiator ratio : Directly controls Mw.
  • Solvent system : Aqueous conditions favor biocompatibility; organic solvents may introduce toxicity.
  • Post-polymerization modifications : Functionalization with tyrosinamide or fluorescein enhances cellular uptake .

Basic: What characterization techniques are essential for confirming HPMA copolymer structure and purity?

Answer:

  • NMR spectroscopy : Confirms monomer incorporation and side-chain functionalization (e.g., hydrazone bonds for drug conjugation) .
  • GPC/SEC : Determines Mw and polydispersity; critical for correlating polymer size with biodistribution .
  • HPLC : Quantifies drug loading efficiency and release kinetics in conjugates .
  • Fluorescence labeling : Tracks cellular internalization using FITC-tagged copolymers .

Advanced: How do molecular weight and architecture impact HPMA copolymer pharmacokinetics?

Answer:

  • Renal clearance : Polymers with Mw < 30 kDa are rapidly excreted via kidneys, while those > 50 kDa exhibit prolonged circulation .
  • Tumor accumulation : Enhanced permeability and retention (EPR) effect favors accumulation of high-Mw HPMA (>50 kDa) in tumors .
  • Architecture : Star-shaped HPMA copolymers show higher drug-loading capacity and slower release compared to linear analogs .

Data contradiction note : While high Mw improves tumor targeting, it may increase splenic retention in arthritis models, necessitating disease-specific optimization .

Advanced: What strategies enable pH-sensitive drug release from HPMA conjugates?

Answer:

  • Hydrazone linkages : Cleave under acidic conditions (e.g., tumor microenvironments or lysosomal pH 5.0), releasing dexamethasone or doxorubicin .
  • Validation methods :
    • In vitro release studies: Incubate conjugates in buffers at pH 5.0 vs. 7.4; quantify drug via HPLC .
    • In vivo validation: Use adjuvant-induced arthritis (AA) rat models to confirm pH-dependent anti-inflammatory efficacy .

Advanced: How do researchers address contradictions in biodistribution data across preclinical models?

Answer:

  • Model-specific variables :
    • Administration route : Intravenous vs. intraperitoneal injection alters spleen/liver accumulation .
    • Disease state : AA rats show increased joint targeting compared to healthy models due to vascular leakage .
  • Imaging validation : Gamma scintigraphy (technetium-99m labeling) or MRI quantifies organ-specific accumulation .

Advanced: What in vivo models assess arthrotropic targeting of HPMA-dexamethasone conjugates?

Answer:

  • Adjuvant-induced arthritis (AA) rats : Mimic human rheumatoid arthritis, demonstrating sustained joint targeting and inflammation reduction .
  • Imaging protocols :
    • MRI with gadolinium-labeled HPMA : Visualizes joint accumulation .
    • Fluorescent probes : Track real-time distribution in synovial tissue .

Basic: How do pendant groups like tyrosinamide enhance HPMA copolymer uptake?

Answer:
Tyrosinamide residues increase pinocytic capture by 3- to 5-fold in macrophage-rich tissues (e.g., liver, spleen) via receptor-mediated endocytosis .

Advanced: How does imaging agent conjugation aid HPMA pharmacokinetic studies?

Answer:

  • Technetium-99m labeling : Enables gamma scintigraphy to quantify real-time biodistribution in melanoma-bearing mice .
  • Fluorescein tagging : Confirms lysosomal escape in synoviocytes via confocal microscopy .

Advanced: What design considerations balance HPMA biocompatibility and efficacy?

Answer:

  • Linker selection : Enzymatically cleavable (e.g., cathepsin-B-sensitive) or pH-sensitive bonds prevent premature release .
  • Hydrophilicity : HPMA’s water-soluble backbone reduces opsonization and extends circulation .
  • Clinical translation : Five HPMA-drug conjugates have entered trials, with pHPMA-doxorubicin showing reduced cardiotoxicity .

Advanced: How do structural modifications (e.g., star-shaped HPMA) improve drug delivery?

Answer:

  • Star-shaped architectures : Synthesized using bisMPA cores, these exhibit 40% higher doxorubicin loading vs. linear HPMA .
  • Release kinetics : Slower drug release due to increased steric hindrance, enhancing sustained efficacy in tumor models .

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